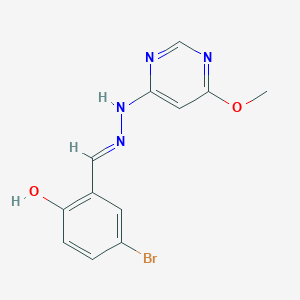
N-(1-amino-2-benzoyl-3-oxo-1-buten-1-yl)benzamide
Descripción general
Descripción
N-(1-amino-2-benzoyl-3-oxo-1-buten-1-yl)benzamide, commonly known as Boc-Lys(Abz)-OH, is a synthetic compound that has gained significant attention in the field of biochemistry and medicinal chemistry due to its potential applications. This compound has a unique structure that allows it to interact with various biological systems, making it a promising candidate for research in several areas.
Mecanismo De Acción
The mechanism of action of Boc-Lys(Abz)-OH involves the cleavage of the peptide bond between the lysine and benzoyl moieties by proteases. This cleavage results in the release of the fluorescent Abz group, which can be detected using spectroscopic techniques. The mechanism of action of Boc-Lys(Abz)-OH makes it a valuable tool for studying protease activity in biological systems.
Biochemical and Physiological Effects:
Boc-Lys(Abz)-OH does not have any known biochemical or physiological effects on its own. However, its ability to interact with proteases makes it a valuable tool for studying the role of proteases in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Boc-Lys(Abz)-OH in lab experiments is its high sensitivity and specificity for protease activity. The compound is also relatively easy to synthesize and can be purified using standard chromatography techniques. However, one of the limitations of using Boc-Lys(Abz)-OH is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving Boc-Lys(Abz)-OH. One area of research is the development of new protease assays using Boc-Lys(Abz)-OH as a substrate. Another area of research is the application of Boc-Lys(Abz)-OH in drug discovery, where it can be used to screen for potential protease inhibitors. Additionally, the development of new synthetic methods for Boc-Lys(Abz)-OH could lead to more cost-effective production of the compound.
In conclusion, Boc-Lys(Abz)-OH is a synthetic compound that has gained significant attention in the field of biochemistry and medicinal chemistry due to its potential applications. The compound's unique structure allows it to interact with various biological systems, making it a promising candidate for research in several areas. The compound's ability to interact with proteases makes it a valuable tool for studying protease activity in biological systems. There are several future directions for research involving Boc-Lys(Abz)-OH, including the development of new protease assays and the application of the compound in drug discovery.
Aplicaciones Científicas De Investigación
Boc-Lys(Abz)-OH has been extensively studied for its potential applications in several areas of research. One of the primary applications of this compound is in the field of proteomics, where it is used as a substrate for protease assays. The compound is also used as a fluorogenic substrate for the detection of protease activity in biological samples.
Propiedades
IUPAC Name |
N-[(2E)-1-amino-2-[hydroxy(phenyl)methylidene]-3-oxobutylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)15(16(22)13-8-4-2-5-9-13)17(19)20-18(23)14-10-6-3-7-11-14/h2-11,22H,1H3,(H2,19,20,23)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNJEJHZUGEBCT-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=NC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-3-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3719518.png)





![2-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719547.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719555.png)
![2,4-dihydroxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719562.png)
![3-allyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3719571.png)

![N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719599.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719607.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(2-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3719613.png)